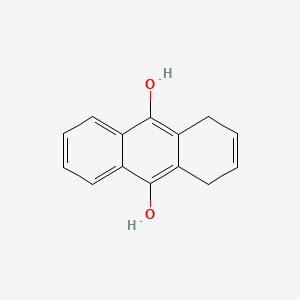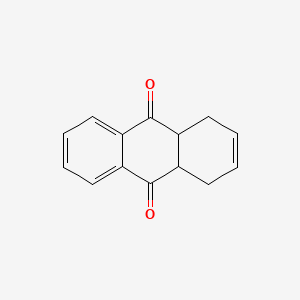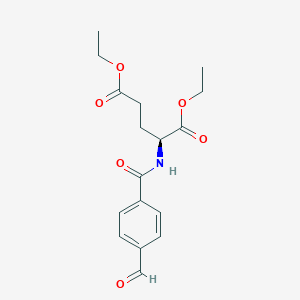
Di-tert-butyl chlorophosphate
説明
Di-tert-butyl chlorophosphate is a reagent used in the synthesis of diverse compounds like pharmaceuticals and agrochemicals . It plays a crucial role in organic chemistry for phosphorylation reactions . It is also associated with palladium (II) acetate and used in Suzuki-Miyaura cross-couplings of arylboronic acids with aryl bromides and chlorides .
Synthesis Analysis
Di-tert-butylchlorophosphine is used for cross-coupling reactions due to the flexibility of its electronic and steric properties . It plays a key role in stabilizing and activating the central metal atom and is used in reactions such as transition metal-catalyzed C-O, C-N, and C-C bond-forming reactions .Molecular Structure Analysis
This compound contains a total of 30 bonds, including 12 non-H bonds, 1 multiple bond, 4 rotatable bonds, 1 double bond, and 1 phosphonate .Chemical Reactions Analysis
Di-tert-butylchlorophosphine is associated with palladium (II) acetate and used in Suzuki-Miyaura cross-couplings of arylboronic acids with aryl bromides and chlorides . It serves as a ligand and is used in the preparation of mono- and bidentate phosphine ligands in metal complexes for catalytic chiral asymmetric hydrogenations .Physical And Chemical Properties Analysis
This compound has a density of 1.1±0.1 g/cm³ . Its boiling point is 256.9±9.0 °C at 760 mmHg . The vapour pressure is 0.0±0.5 mmHg at 25°C . The enthalpy of vaporization is 47.4±3.0 kJ/mol .科学的研究の応用
Synthesis Applications
Di-tert-butyl chlorophosphate is a key compound in various synthetic processes. An efficient reagent, N-tert-Butyl-N-chlorocyanamide, has been developed for the synthesis of dialkyl/diaryl chlorophosphates, including this compound. This chlorinating agent works both in polar and nonpolar mediums, transforming dialkyl/diaryl phosphites to chlorophosphates rapidly under mild conditions and in quantitative yields (Kumar & Kaushik, 2006).
Process Development for Key Compounds
This compound is integral in developing processes for phosphon-oxymethyl pro-drugs. A new process utilizing chloromethyl chlorosulfate (CMCS) and di-tert-butyl potassium phosphate (DTBPP) to prepare di-tert-butyl (chloromethyl) phosphate is described. This process includes an improved synthesis of DTBPP and a rational selection of base and stabilizing additives to optimize yield and purity (Zheng et al., 2014).
Hydrolysis Studies
Di-tert-butyl disulfide, a major degradation product of terbufos, an organophosphorus pesticide, has been identified through hydrolysis studies. This research reveals the hydrolysis mechanisms and product formation under various environmental conditions, providing insights into the environmental impact of degradation products of such pesticides (Hong, Win, & Pehkonen, 1998).
Dechlorination Studies
The dechlorination of diphenyl chlorophosphate, including this compound, has been explored using tin and sodium 3,6-di-tert-butyl-ortho-semiquinones. These studies shed light on the electron spin resonance (ESR) mechanisms involved in dechlorination and the formation of tin chloride derivatives, contributing significantly to understanding the chemical behavior of these compounds (Rakhimov et al., 2007).
Safety and Hazards
Di-tert-butylchlorophosphine is a dangerous substance. It causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . Protective clothing, gloves, and eye/face protection should be worn when handling this chemical .
将来の方向性
Di-tert-butylchlorophosphine is used in the synthesis of diverse compounds like pharmaceuticals and agrochemicals . It is also used in the preparation of mono- and bidentate phosphine ligands in metal complexes for catalytic chiral asymmetric hydrogenations . The future directions of this compound could involve further exploration of its uses in these areas.
特性
IUPAC Name |
2-[chloro-[(2-methylpropan-2-yl)oxy]phosphoryl]oxy-2-methylpropane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18ClO3P/c1-7(2,3)11-13(9,10)12-8(4,5)6/h1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWXJRBHLTRSSIT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OP(=O)(OC(C)(C)C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClO3P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90971492 | |
| Record name | Di-tert-butyl phosphorochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
56119-60-9 | |
| Record name | Di-tert-butyl phosphorochloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90971492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[2,2'-Bithiophen]-5-amine, N,N-diphenyl-](/img/structure/B3191540.png)
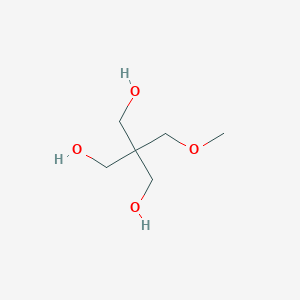
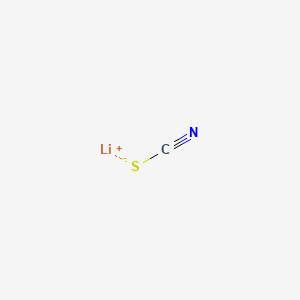
![6-[Bis(phosphonomethyl)amino]hexanoic acid](/img/structure/B3191565.png)

![6-Bromo-5,8-bis[(2-methoxyethoxy)methoxy]-2,2-dimethyl-2H-1-benzopyran](/img/structure/B3191576.png)
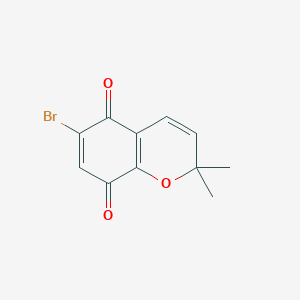
![3,9-Dimethylidene-1,5,7,11-tetraoxaspiro[5.5]undecane](/img/structure/B3191586.png)

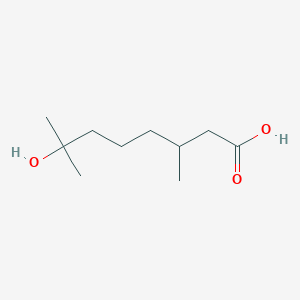
![5-Methyl-1H-pyrrolo[3,2-b]pyridin-2(3H)-one](/img/structure/B3191611.png)
